Diastereomeric Diversity: A Mixture of Stereoisomers for Parallel SAR Exploration
2-Aminocyclobutan-1-ol hydrochloride (CAS 1443981-58-5) is supplied as a mixture of diastereomers . This contrasts with single-enantiomer or single-diastereomer analogs (e.g., (1R,2R)-2-aminocyclobutan-1-ol hydrochloride, CAS 1909287-71-3 ) which offer only one defined stereochemical configuration. The availability of the diastereomeric mixture allows for parallel synthesis and screening of multiple stereoisomers in a single workflow, enabling rapid identification of the most biologically active stereochemistry [1].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Mixture of diastereomers |
| Comparator Or Baseline | Single enantiomer/diastereomer (e.g., (1R,2R)-2-aminocyclobutan-1-ol hydrochloride) |
| Quantified Difference | Multiple stereoisomers vs. single defined stereoisomer |
| Conditions | Commercial product specification |
Why This Matters
Using a diastereomeric mixture accelerates the exploration of stereochemistry-activity relationships (SSAR), a critical early-stage medicinal chemistry objective.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
